

Purification techniques for 3-Chloro-2-ethyl-5-nitropyridine recrystallization

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Compound of Interest

Compound Name: 3-Chloro-2-ethyl-5-nitropyridine

Cat. No.: B12964188

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Technical Support Center: Purification of **3-Chloro-2-ethyl-5-nitropyridine**

Executive Summary

Compound: **3-Chloro-2-ethyl-5-nitropyridine** CAS: 1354225-42-5 (Reference Identifier)

Application: Intermediate in agrochemical and pharmaceutical synthesis (e.g., pyridine-based herbicides or kinase inhibitors).[1] Critical Issue: This compound belongs to the class of alkyl-halogenated nitropyridines, which are prone to "oiling out" during recrystallization due to low melting points and high lipophilicity.

Part 1: Troubleshooting & FAQs

Q1: What is the optimal solvent system for recrystallizing 3-Chloro-2-ethyl-5-nitropyridine?

Recommendation: For high purity (>99%), a two-solvent system is superior to single solvents due to the compound's significant solubility in organic media.

- Primary Recommendation (Polar/Non-polar): Ethyl Acetate / n-Heptane (or Hexane).

- Mechanism:[2][3][4] Dissolve in minimum hot Ethyl Acetate (approx. 50-60°C). Add warm n-Heptane dropwise until persistent turbidity is observed. Cool slowly.
- Why: This system allows for fine control over supersaturation, minimizing the risk of trapping mother liquor.
- Alternative (Alcohol/Water): Isopropyl Alcohol (IPA) / Water.
 - Mechanism:[3][4] Dissolve in hot IPA. Add water as an anti-solvent.
 - Warning: Ensure the water addition does not cause immediate oiling out (phase separation) before crystallization.

Q2: The product is "oiling out" (forming a separate liquid layer) instead of crystallizing. How do I fix this?

Root Cause: The temperature at which the solution becomes saturated is higher than the melting point of the solvated product (or the pure product if the solvent boiling point is high). This is common for **3-Chloro-2-ethyl-5-nitropyridine** due to the ethyl group lowering the crystal lattice energy compared to methyl analogs.

Protocol to Resolve:

- Re-heat the mixture until the oil phase redissolves.
- Dilute the solution slightly with the good solvent (e.g., Ethyl Acetate) to lower the saturation temperature.
- Seed the solution with a pure crystal at a temperature below the oiling-out point but above the crystallization point (metastable zone).
- Agitate vigorously during cooling to prevent the oil droplets from coalescing; this promotes nucleation on the droplet surface.

Q3: My crystals are retaining a yellow/orange color even after washing. Is this an impurity?

Analysis: Yes. Nitropyridines are inherently colored, but deep orange or brown hues typically indicate the presence of isomeric impurities (e.g., 3-chloro-2-ethyl-4-nitropyridine) or oxidized byproducts.

Purification Step:

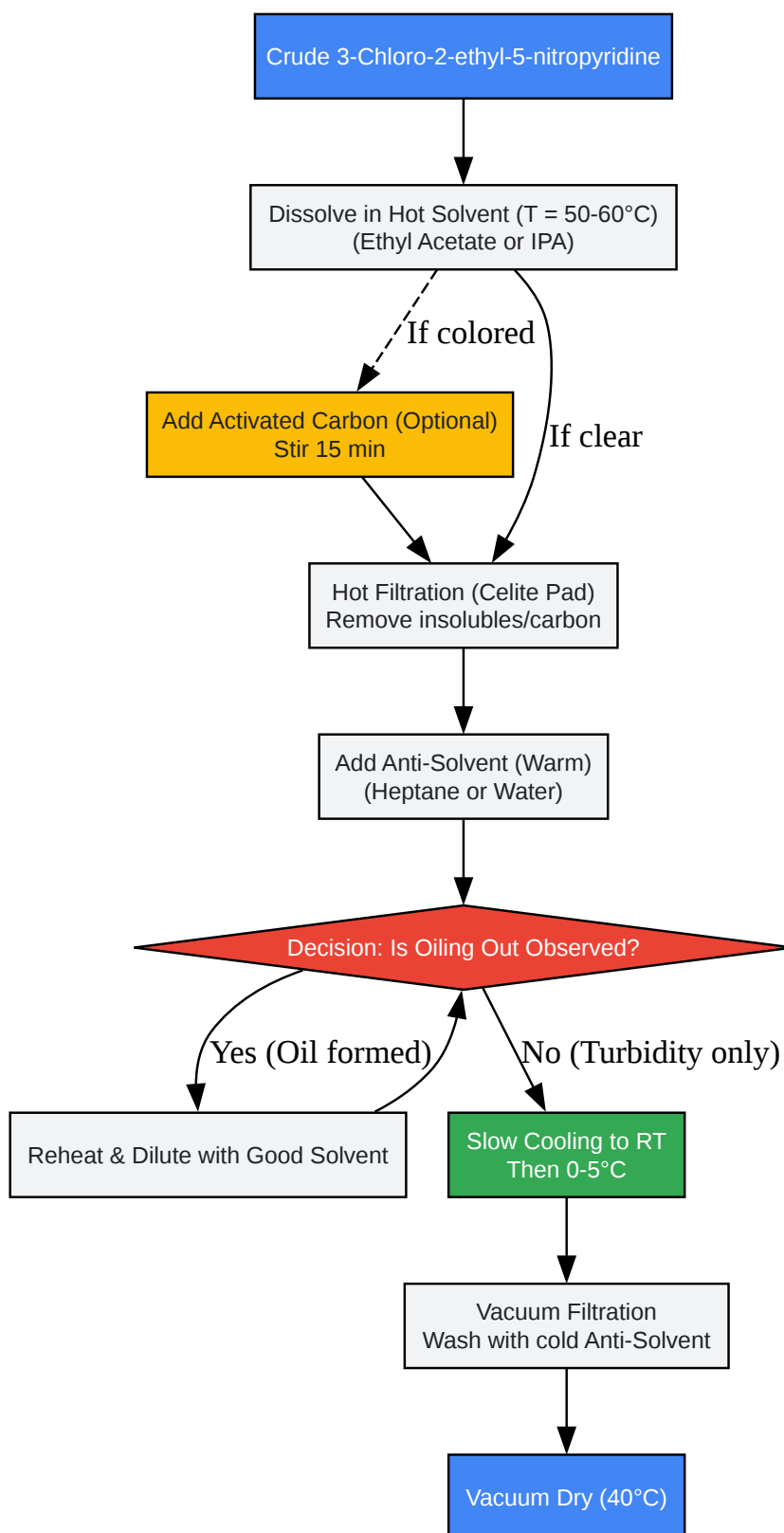
- **Activated Carbon Treatment:** Before crystallization, dissolve the crude in the hot solvent and treat with 5-10 wt% activated carbon (e.g., Darco G-60) for 15-30 minutes. Filter hot through a Celite pad.
- **Note:** Do not use charcoal if the yield is already low, as nitropyridines can adsorb irreversibly to the carbon matrix.

Q4: What are the critical safety considerations for this specific compound?

Risk Profile:

- **Sensitizer:** Halogenated nitropyridines are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.
- **Thermal Stability:** Do not heat the mother liquor to dryness at high temperatures (>80°C) as nitro-compounds have a decomposition exotherm risk.

Part 2: Experimental Workflow (Graphviz)



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Caption: Optimized recrystallization workflow including decision loop for mitigating "oiling out" phenomena common in alkyl-nitropyridines.

Part 3: Data Summary & Solvent Parameters

Table 1: Recommended Solvent Systems for **3-Chloro-2-ethyl-5-nitropyridine**

Solvent System	Ratio (v/v)	Temperature Profile	Recovery Potential	Impurity Rejection
EtOAc / Heptane	1:2 to 1:4	Dissolve: 60°C → Cool: 0°C	75-85%	High (Removes polar byproducts)
IPA / Water	1:1 to 1:3	Dissolve: 70°C → Cool: 5°C	80-90%	Medium (Risk of oiling out)
Ethanol (Pure)	N/A	Dissolve: Reflux → Cool: -10°C	60-70%	Medium (Good for initial cleanup)

Table 2: Troubleshooting Matrix

Observation	Probable Cause	Corrective Action
Low Yield	Product too soluble in cold solvent.	Concentrate mother liquor to 50% volume and re-cool.
Melting Point Depression	Solvent inclusion or isomer presence.	Dry under high vacuum (1-2 mbar) at 40°C for 12h.
Rapid Precipitation	Cooling too fast (thermal shock).	Re-dissolve and wrap flask in foil/towel for slow cooling.

References

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